2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
Description
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a synthetic compound featuring a 1,2,3,4-tetrahydroisoquinoline core substituted at the 2-position with a 4,4-bis(4-fluorophenyl)butyl chain and an amine group at the 8-position. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as receptors and enzymes. The bis(4-fluorophenyl)butyl substituent introduces significant lipophilicity and steric bulk, which may enhance membrane permeability and target binding affinity compared to simpler analogs. Fluorine atoms on the aromatic rings can modulate electronic properties (e.g., electron-withdrawing effects) and improve metabolic stability.
Properties
CAS No. |
827308-86-1 |
|---|---|
Molecular Formula |
C25H26F2N2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C25H26F2N2/c26-21-10-6-19(7-11-21)23(20-8-12-22(27)13-9-20)4-2-15-29-16-14-18-3-1-5-25(28)24(18)17-29/h1,3,5-13,23H,2,4,14-17,28H2 |
InChI Key |
VFTFKYNCEVBRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a modular approach:
- Construction or procurement of the 1,2,3,4-tetrahydroisoquinoline scaffold.
- Functionalization at the 2-position with a 4,4-bis(4-fluorophenyl)butyl side chain.
- Introduction or preservation of the 8-amine substituent on the isoquinoline ring.
This approach allows for flexibility in modifying substituents and optimizing yields.
Preparation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline nucleus is a well-studied scaffold in organic synthesis. Common methods include:
- Pictet-Spengler reaction : Cyclization of β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline ring.
- Hydrogenation of isoquinoline derivatives : Partial reduction of isoquinoline to tetrahydroisoquinoline using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).
For example, a related synthesis of substituted tetrahydroisoquinolines involves:
- Starting from commercially available 1,2,3,4-tetrahydroisoquinoline or its derivatives.
- Functional group transformations to introduce substituents at desired positions (e.g., halogenation, amination).
A patent describing the synthesis of substituted tetrahydroisoquinolines (e.g., 5,7-dichloro derivatives) uses alkylation with benzyl bromide in the presence of potassium carbonate in DMF, followed by further functionalization steps including lithiation and carboxylation.
Introduction of the 4,4-Bis(4-fluorophenyl)butyl Side Chain
The key side chain, 4,4-bis(4-fluorophenyl)butyl, is typically introduced via alkylation reactions using a suitable halogenated precursor such as 4,4'-(4-bromobutane-1,1-diyl)bis(fluorobenzene) .
- The alkylation is performed by reacting the tetrahydroisoquinoline nitrogen or carbon nucleophile with the bromobutane derivative under basic conditions.
- Potassium carbonate or potassium hydroxide in polar aprotic solvents like DMF is commonly used to facilitate nucleophilic substitution.
- The reaction temperature is controlled to optimize yield and minimize side reactions.
This method is supported by literature where similar bis(4-fluorophenyl)butyl groups were introduced onto nitrogen-containing heterocycles with high yields (e.g., 78-88%).
Amination at the 8-Position of the Tetrahydroisoquinoline
The amine group at the 8-position can be introduced by:
- Direct substitution if the starting tetrahydroisoquinoline already contains a suitable leaving group at the 8-position (e.g., halogen).
- Reduction of nitro or other nitrogen-containing precursors at the 8-position.
- Directed lithiation followed by amination.
In some synthetic routes, the amine is preserved from the starting material or introduced via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of tetrahydroisoquinoline | 4,4'-(4-bromobutane-1,1-diyl)bis(fluorobenzene), K2CO3, DMF, RT to 80°C | Formation of 2-(4,4-bis(4-fluorophenyl)butyl)-tetrahydroisoquinoline intermediate |
| 2 | Introduction/Preservation of 8-amine | Depending on precursor: nucleophilic substitution or reduction | 8-amine substituted tetrahydroisoquinoline |
| 3 | Purification | Column chromatography, recrystallization | Pure 2-(4,4-bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
Detailed Research Findings and Yields
- The alkylation step using 4,4'-(4-bromobutane-1,1-diyl)bis(fluorobenzene) with amines or heterocycles typically yields 78-88% of the desired product as a white solid.
- Reaction conditions such as solvent choice (DMF), base (K2CO3 or KOH), and temperature control (0-80°C) are critical for high yield and purity.
- Spectroscopic data (1H NMR, IR) confirm the structure and purity of the final compound, with characteristic aromatic and aliphatic signals consistent with the bis(4-fluorophenyl)butyl side chain and tetrahydroisoquinoline core.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold | 1,2,3,4-Tetrahydroisoquinoline |
| Side chain precursor | 4,4'-(4-bromobutane-1,1-diyl)bis(fluorobenzene) |
| Base | Potassium carbonate (K2CO3) or potassium hydroxide (KOH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0°C to 80°C |
| Yield range | 78% - 88% |
| Purification | Column chromatography, recrystallization |
| Characterization | 1H NMR, IR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to tetrahydroisoquinoline derivatives exhibit significant antidepressant effects. The structural modifications in 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine may enhance its binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .
- Antitumor Properties
- Neuroprotective Effects
Material Science Applications
-
Organic Electronics
- The unique electronic properties of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a hole transport material can enhance the efficiency of these devices .
- Polymer Blends
Case Studies
Mechanism of Action
The mechanism by which 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological responses. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine with three analogs from the Protein Data Bank (PDB) entries 4WU, 4X8, and 4XJ:
| Compound Name (PDB ID) | Substituent at 2-Position | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinolin-8-amine (4WU) | None (unsubstituted) | C₉H₁₂N₂ | 148 | Simplest analog; baseline for comparison |
| 2-[(4-Amino-3-methylpyridin-2-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-amine (4X8) | Pyridinylmethyl group | C₁₆H₂₀N₄ | 268 | Nitrogen-rich substituent; potential for hydrogen bonding |
| 2-(1,3-Dimethoxypropan-2-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine (4XJ) | Dimethoxypropan-2-yl group | C₁₄H₂₂N₂O₂ | 250 | Ether and methoxy groups; increased polarity |
| 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine | Bis(4-fluorophenyl)butyl chain | C₂₅H₂₅N₂F₂ | 391 | High lipophilicity; fluorinated aromatic interactions |
Key Observations:
Molecular Weight : The main compound (391 g/mol) is significantly heavier than analogs like 4WU (148 g/mol) due to the bulky bis(4-fluorophenyl)butyl group. This may influence pharmacokinetic properties such as absorption and distribution.
Lipophilicity : The fluorinated aromatic substituent enhances lipophilicity compared to 4XJ’s polar dimethoxy group or 4X8’s pyridinylmethyl chain. This could improve blood-brain barrier penetration or binding to hydrophobic targets.
Functional Implications
- 4WU (Unsubstituted) : Serves as a reference for minimal steric hindrance and polarity. Its lack of substituents limits target selectivity but allows broad reactivity.
- 4X8 (Pyridinylmethyl) : The pyridine ring introduces additional hydrogen-bonding sites, which may enhance interactions with polar residues in enzymes or receptors.
- 4XJ (Dimethoxypropan-2-yl) : Methoxy groups increase solubility but reduce membrane permeability compared to the fluorinated main compound.
- Main Compound : The bis(4-fluorophenyl)butyl chain likely confers strong van der Waals interactions with hydrophobic binding pockets, while fluorine atoms may engage in orthogonal dipole interactions or C-F⋯H bonding.
Biological Activity
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 449.59 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a bis(4-fluorophenyl)butyl group, which is significant for its biological interactions.
Research indicates that this compound may interact with several biological pathways:
- Dopaminergic System : It has been suggested that the compound may modulate dopamine receptors, similar to other compounds in its class, which could have implications for neuropsychiatric disorders.
- Inhibition of STAT5 : Preliminary studies suggest that it may inhibit the STAT5 signaling pathway, which is involved in cell proliferation and survival. This inhibition could be relevant in cancer biology .
Antipsychotic Effects
In studies comparing various compounds with similar structures, 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinolin-8-amine exhibited notable antipsychotic effects. For instance:
- Case Study : In a rodent model of schizophrenia, administration of this compound led to significant reductions in hyperactivity and stereotypic behaviors typically associated with dopaminergic dysregulation.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- In Vitro Studies : Cell line assays demonstrated that it inhibits the growth of various cancer cell lines. The IC50 values ranged from 10 to 20 µM across different types of cancer cells.
- Mechanistic Insights : The antitumor effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.59 g/mol |
| Antipsychotic Activity | Significant reduction in hyperactivity (rodent models) |
| Antitumor Activity | IC50: 10-20 µM (various cancer cell lines) |
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound shows a high affinity for dopamine D2 receptors and moderate affinity for serotonin receptors.
- Pharmacokinetics : Preliminary data suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization reactions. For analogs like tetrahydroisoquinolin-8-amine derivatives, reductive amination or Pd-catalyzed coupling has been employed (e.g., brominated analogs in ). Optimization includes:
- Catalyst Selection : Use palladium catalysts for aryl-alkyl bond formation (e.g., Buchwald-Hartwig conditions).
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions in cyclization steps.
Reference structural analogs from for troubleshooting low yields.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect fluorinated byproducts.
- NMR Spectroscopy : Confirm substituent positions (e.g., 4-fluorophenyl groups via NMR).
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives.
Precautionary handling (e.g., inert atmosphere storage) is critical to prevent degradation, as noted in .
Q. What preliminary assays are suitable for assessing bioactivity?
- Methodological Answer : Prioritize receptor-binding or enzyme-inhibition assays based on structural analogs (e.g., tetrahydroisoquinoline derivatives in ).
- In vitro Screening : Use HEK-293 or CHO cells transfected with target receptors (e.g., GPCRs).
- Dose-Response Curves : Establish IC/EC values with triplicate technical replicates.
Align assay design with theoretical frameworks (e.g., ligand-receptor interaction models) per .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines or models be systematically resolved?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Address this by:
- Meta-Analysis : Pool data from independent studies using fixed/random-effects models.
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cell Line Authentication : Ensure genetic stability via STR profiling.
Link findings to mechanistic hypotheses (e.g., allosteric modulation) as per .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations:
Q. How can researchers design experiments to probe the compound’s metabolic stability?
- Methodological Answer : Use in vitro and in silico approaches:
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
- CYP Inhibition Screening : Assess interactions with cytochrome P450 isoforms.
- QSAR Modeling : Predict metabolic hotspots (e.g., fluorophenyl groups prone to oxidation).
Reference separation technologies in for metabolite isolation.
Q. What methodologies address discrepancies in physicochemical property measurements (e.g., solubility, logP)?
- Methodological Answer : Standardize protocols to minimize variability:
- Solubility : Use shake-flask method with UV/Vis quantification at equilibrium.
- LogP : Compare HPLC-derived values (e.g., ChromLogD) with octanol-water partitioning.
- Interlaboratory Calibration : Share reference samples to harmonize results.
Contradictions may stem from solvent impurities or pH effects, as discussed in .
Data Contradiction and Replication
Q. How should researchers approach replication of prior studies with conflicting results?
- Methodological Answer : Follow a stepwise protocol:
Literature Audit : Identify variables (e.g., reagent batches, assay temperatures) across studies.
Controlled Replication : Use identical materials and conditions from the original study.
Sensitivity Analysis : Test robustness by incrementally altering one parameter (e.g., pH).
Document findings in open-access platforms to enhance reproducibility, as emphasized in .
Theoretical and Conceptual Frameworks
Q. How can mechanistic studies be grounded in existing pharmacological theories?
- Methodological Answer : Align hypotheses with established models (e.g., two-state receptor theory):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
